N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
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Overview
Description
“N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives has been reported in the literature . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular structure of thiophene, a key component of the compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis
Thiophene and its derivatives have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Physical and Chemical Properties Analysis
Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Bioisosteric Replacements for Analgesic Enhancement
Research has demonstrated that employing bioisosteric replacements, such as substituting phenyl rings with isosteric heterocycles in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, can significantly affect analgesic activities. Specifically, the replacement with 3-pyridine derivatives led to a noticeable increase in analgesic activity, while furan, tetrahydrofuran, and thiophene analogs showed decreased analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016).
Antimicrobial Applications
Compounds synthesized from related structures have been evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents. For instance, novel compounds with a quinazolinone and 4-thiazolidinone clubbed structure exhibited significant in vitro activity against a range of bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Anticancer and Antibacterial Properties
Derivatives of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide have been identified as having potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating their potential in therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Tyrosinase Inhibition and Antioxidant Activity
Some synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were found to be potent tyrosinase inhibitors, suggesting applications in conditions related to melanogenesis. These compounds also displayed DPPH free radical scavenging ability, indicating antioxidant properties (Dige, Mahajan, et al., 2019).
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with a variety of biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
One study suggests that it could act as a dual inhibitor of serotonin and norepinephrine reuptake . This means it could potentially increase the levels of these neurotransmitters in the brain by reducing their reabsorption into neurons, thereby enhancing neurotransmission .
Biochemical Pathways
These include the enhancement of neurotransmission in the central nervous system, which can lead to various downstream effects such as mood elevation .
Result of Action
Based on its potential role as a dual inhibitor of serotonin and norepinephrine reuptake , it could potentially lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to mood elevation.
Biochemical Analysis
Biochemical Properties
Compounds containing a thiophene nucleus have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biochemical reactions, potentially leading to various therapeutic effects .
Cellular Effects
Thiophene derivatives have been reported to exhibit a range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Molecular Mechanism
The exact molecular mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is not well-defined due to the limited research available. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-21-13-7-3-2-6-12(13)17(22)16(15-9-5-11-25-15)18(21)20-19(23)14-8-4-10-24-14/h2-11H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCJKHPWPVHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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